molecular formula C16H20N2O2S B1595349 (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide CAS No. 91410-68-3

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Cat. No. B1595349
CAS RN: 91410-68-3
M. Wt: 304.4 g/mol
InChI Key: ZUMVQOILJDLACR-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • (R,R)-(+)-N,N’-Bis(alpha-methylbenzyl)sulfamide is a chiral compound with the molecular formula C16H20N2O2S. It is used as a chiral ligand and catalyst in asymmetric synthesis.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of (R,R)-(+)-N,N’-Bis(alpha-methylbenzyl)amine with sulfur dioxide to form the sulfamide.





  • Molecular Structure Analysis



    • The molecular structure of (R,R)-(+)-N,N’-Bis(alpha-methylbenzyl)sulfamide includes two benzyl groups attached to a central nitrogen atom, along with a sulfonamide group.





  • Chemical Reactions Analysis



    • (R,R)-(+)-N,N’-Bis(alpha-methylbenzyl)sulfamide can participate in various chemical reactions, including nucleophilic substitutions, reductions, and coordination reactions.





  • Physical And Chemical Properties Analysis



    • Melting Point : 98-100°C (lit.)

    • Optical Activity : [α]20/D +80°, c = 2 in ethanol

    • Appearance : White to almost white powder or crystals




  • Scientific Research Applications

    • Menthyl ®-1- ®-a-methylbenzyl aziridine-2-carboxylate

      • Application: This compound is used as a substrate to synthesize various other compounds .
      • Results: The outcomes would also depend on the specific synthesis, but this compound is a key intermediate in many reactions .
    • ®-(+)-a-Methylbenzylamine

      • Application: This chiral amine is used as a substrate to synthesize various compounds, including (S)-α-amino phosphonates, R-α-aminonitriles, and others .
      • Results: The outcomes would also depend on the specific synthesis, but this compound is a key intermediate in many reactions .
    • (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride

      • Application: This compound is used as a substrate to synthesize various other compounds .
      • Results: The outcomes would also depend on the specific synthesis, but this compound is a key intermediate in many reactions .
    • ®-(+)-α-Methylbenzylamine

      • Application: This chiral amine is used as a substrate to synthesize (S)-α-amino phosphonates, R-α-aminonitriles, and others .
      • Results: The outcomes would also depend on the specific synthesis, but this compound is a key intermediate in many reactions .
    • (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride

      • Application: This compound is used as a substrate to synthesize various other compounds .
      • Results: The outcomes would also depend on the specific synthesis, but this compound is a key intermediate in many reactions .
    • ®-(+)-1-Phenylethylamine

      • . It may also be used in resolution of a chiral arylalkylamine involving high-conversion enantioselective condensation with capric acid followed by hydrolysis to yield corresponding ®- (+)-amide .
      • Results: The outcomes would also depend on the specific synthesis, but this compound is a key intermediate in many reactions .

    Safety And Hazards



    • Causes skin and eye irritation. Handle with care and use appropriate protective equipment.




  • Future Directions



    • Further research could explore its applications in asymmetric synthesis and catalysis.




    Remember that this analysis is based on available information, and further studies may reveal additional insights. 🌟


    properties

    IUPAC Name

    (1R)-1-phenyl-N-[[(1R)-1-phenylethyl]sulfamoyl]ethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZUMVQOILJDLACR-ZIAGYGMSSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](C1=CC=CC=C1)NS(=O)(=O)N[C@H](C)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H20N2O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10350785
    Record name (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10350785
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    304.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

    CAS RN

    91410-68-3
    Record name (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10350785
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide
    Reactant of Route 2
    Reactant of Route 2
    (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide
    Reactant of Route 3
    Reactant of Route 3
    (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide
    Reactant of Route 4
    Reactant of Route 4
    (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide
    Reactant of Route 5
    (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide
    Reactant of Route 6
    (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.